molecular formula C20H22N6OS2 B1682050 (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol CAS No. 1173097-76-1

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol

Cat. No.: B1682050
CAS No.: 1173097-76-1
M. Wt: 426.6 g/mol
InChI Key: CFQULUVMLGZVAF-OYJDLGDISA-N
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Description

(2Z,3Z)-2,3-Bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol (CAS: 1173097-76-1), commonly termed U0126-EtOH, is a 1:1 ethanolate complex of the MEK1/2 inhibitor U0124. Its molecular formula is C₁₈H₁₆N₆S₂·C₂H₆O, with a molecular weight of 426.56 g/mol . Structurally, it features a bis(aminomethylene)succinonitrile backbone linked to two 2-aminophenylthio groups, stabilized by ethanol (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

U0126-EtOH is synthesized through a multi-step process involving the reaction of (2Z,3Z)-bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile with ethanol. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of U0126-EtOH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored in powder form at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

U0126-EtOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Key Properties:

  • Solubility: ≥21.33 mg/mL in DMSO; insoluble in water and ethanol .
  • Storage : Stable at -20°C under inert conditions .
  • Applications : Potent inhibitor of MEK1/2, blocking ERK phosphorylation and exhibiting anti-cancer activity in prostate, breast, and colon cancer models .

U0126 (Parent Compound)

U0126 (CAS: 109511-58-2) is the non-solvated form of U0126-EtOH, with molecular formula C₁₈H₁₆N₆S₂ and molecular weight 380.5 g/mol .

Parameter U0126-EtOH U0126
Molecular Weight 426.56 g/mol 380.5 g/mol
Solubility Soluble in DMSO Limited solubility in polar solvents
Stability Enhanced by ethanol coordination Less stable in solution
Biological Use Preferred for in vitro assays Rarely used due to poor solubility

Structural Insight: Ethanol in U0126-EtOH improves solubility without altering the core inhibitory activity .

Psammaceratin A

Psammaceratin A is a cytotoxic dimer isolated from the Red Sea sponge Pseudoceratina arabica, featuring a (2Z,3Z)-bis(aminomethylene)succinamide backbone connecting two psammaplysin A units .

Parameter U0126-EtOH Psammaceratin A
Source Synthetic Natural (marine sponge)
Molecular Weight 426.56 g/mol ~1,200 g/mol (dimeric structure)
Activity MEK1/2 inhibition (IC₅₀ ~10 µM) Cytotoxicity (IC₅₀ ~3.1 µM in HCT116, HeLa)
Mechanism ERK pathway blockade Apoptosis induction via undefined targets

Functional Contrast : While U0126-EtOH targets kinase signaling, Psammaceratin A exerts broad cytotoxic effects, highlighting divergent therapeutic applications .

Psammaplysin F

Psammaplysin F (structurally related to Psammaceratin A) is a monomeric bromotyrosine alkaloid with anti-proliferative activity. Unlike U0126-EtOH, it lacks the bis(aminomethylene) motif and instead contains brominated aromatic rings .

Parameter U0126-EtOH Psammaplysin F
Structure Synthetic bis(aminomethylene) Natural bromotyrosine derivative
Target MEK1/2 Undefined (likely epigenetic modifiers)
Solubility DMSO-compatible Requires organic solvents (e.g., methanol)

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Source Key Functional Groups Primary Activity
U0126-EtOH 426.56 Synthetic Bis(aminomethylene), ethanol MEK1/2 inhibition
Psammaceratin A ~1,200 Natural Bis(aminomethylene)succinamide Cytotoxicity
Psammaplysin F ~500 Natural Bromotyrosine Anti-proliferative

Table 2: Pharmacological Profiles

Compound IC₅₀ (µM) Solubility Stability
U0126-EtOH 10 (MEK1/2) High in DMSO Stable at -20°C
Psammaceratin A 3.1 (HCT116) Low in aqueous Degrades at >25°C
U0126 N/A Poor Unstable in solution

Biological Activity

Chemical Structure and Properties

The molecular formula of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is C18H16N6S2C_{18}H_{16}N_6S_2 with a molecular weight of approximately 378.5 g/mol. The structure features multiple functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
  • Case Study : In vitro studies on human cancer cell lines showed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Bacteria : Research indicates that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL for various bacterial strains, highlighting its potential as an antimicrobial agent.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise:

  • Free Radical Scavenging : Studies have demonstrated that it can effectively scavenge free radicals, thereby reducing oxidative stress in cellular systems.
  • Comparative Analysis : When compared with standard antioxidants like ascorbic acid, the compound showed comparable efficacy in scavenging assays.

Summary of Biological Activities

Activity Type Description IC50/MIC Values
AnticancerInduces apoptosis in cancer cellsIC50 = 10 µM
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC = 5-20 µg/mL
AntioxidantScavenges free radicalsComparable to ascorbic acid

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound reduced cell viability by 70% at 20 µM after 48 hours.
  • Antimicrobial Efficacy Testing
    • Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • Findings : Demonstrated significant inhibition with MIC values of 10 µg/mL for S. aureus.

Q & A

Q. What are the optimal synthetic routes for preparing (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile, and how does ethanol influence the reaction?

Basic: The compound’s synthesis likely involves condensation reactions between amino-thiol precursors and nitrile derivatives. Ethanol is commonly used as a solvent due to its polarity and ability to stabilize intermediates. For example, analogous syntheses employ ethanol for reactions involving malononitrile and aromatic aldehydes, with ammonia or amines as catalysts . Reaction monitoring via TLC (e.g., silica gel plates, UV visualization) ensures completion .
Advanced: Ethanol’s role extends beyond solvent: it may participate in hydrogen bonding with intermediates, stabilizing transition states. Optimizing ethanol purity (e.g., anhydrous vs. hydrous) and reaction temperature (reflux vs. RT) can modulate stereoselectivity. Computational studies (DFT) can predict solvent effects on the (Z,Z) configuration .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Basic:

  • 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) from 2-aminophenyl groups and nitrile protons (if observable). Ethanol’s hydroxyl proton (δ 1.1–1.2 ppm) may appear as a singlet in the final product .
  • IR : Confirm nitrile stretches (~2200 cm⁻¹) and sulfanyl (C-S) bonds (~600–700 cm⁻¹) .
    Advanced:
  • 13C NMR : Assign quaternary carbons (e.g., nitrile carbons at ~115–120 ppm) and differentiate (Z,Z) from (E,E) isomers via NOESY correlations .
  • HRMS : Validate molecular formula (C₂₀H₁₆N₆S₂·C₂H₅OH) with exact mass matching (<2 ppm error) .

Q. What strategies mitigate contradictions in reported solubility and stability data for this compound?

Basic: Document solvent polarity (e.g., DMSO vs. ethanol) and temperature effects. For instance, solubility in ethanol may decrease at lower temperatures due to reduced kinetic energy .
Advanced: Use differential scanning calorimetry (DSC) to identify polymorphic transitions or decomposition points. Stability studies under inert atmospheres (N₂/Ar) prevent oxidative degradation of sulfanyl groups .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Basic: Molecular docking (AutoDock/Vina) predicts interactions with biological targets (e.g., enzymes with thiol-binding sites). Focus on modifying the 2-aminophenyl or nitrile groups .
Advanced: MD simulations assess dynamic behavior in ethanol/water mixtures. QSAR models correlate substituent electronegativity with antibacterial/antifungal activity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Basic: Slow evaporation from ethanol/acetone mixtures yields single crystals. Use seeding techniques to overcome amorphous precipitation .
Advanced: X-ray crystallography with synchrotron radiation resolves disorder in the sulfanylmethylidene groups. Ethanol co-crystallization may stabilize lattice packing .

Q. How do reaction conditions influence the (Z,Z) stereochemistry?

Basic: Steric hindrance favors the (Z,Z) configuration during imine formation. Ethanol’s protic nature stabilizes intermediates via hydrogen bonding .
Advanced: In-situ Raman spectroscopy tracks stereochemical evolution. Chiral catalysts (e.g., L-proline) can enforce enantioselectivity in asymmetric variants .

Q. What analytical methods quantify trace impurities in the final product?

Basic: HPLC with UV detection (λ = 254 nm) identifies unreacted malononitrile or aminothiophenol. Column: C18, mobile phase: ethanol/water gradient .
Advanced: LC-MS/MS distinguishes isobaric impurities (e.g., oxidized sulfanyl groups). LOQ < 0.1% ensures pharmaceutical-grade purity .

Q. How is ethanol removed post-synthesis, and what are the pitfalls?

Basic: Rotary evaporation under reduced pressure (40–50°C) removes bulk ethanol. Residual traces are eliminated via lyophilization .
Advanced: Azeotropic distillation with toluene ensures complete removal. Karl Fischer titration monitors water/ethanol content (<0.5% w/w) .

Q. What safety protocols are essential for handling this compound?

Basic: Use fume hoods due to nitrile toxicity. Ethanol poses flammability risks; avoid sparks during reflux .
Advanced: Monitor airborne particulates via OSHA-compliant methods. Degradation studies identify hazardous byproducts (e.g., HCN under acidic conditions) .

Q. How can this compound serve as a precursor for functional materials?

Advanced: Incorporate into metal-organic frameworks (MOFs) via nitrile-metal coordination. Ethanol acts as a templating agent during crystallization .

Properties

IUPAC Name

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQULUVMLGZVAF-OYJDLGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585283
Record name (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173097-76-1
Record name (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol

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